3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
Compounds with fluorophenyl groups, such as 3-(3-Fluorophenyl)propionic acid , are often used in organic synthesis. They can serve as building blocks for more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of 3-(3-Fluorophenyl)propionic acid is determined asOC(=O)CCC1=CC(F)=CC=C1
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For example, 3-(3-Fluorophenyl)propionic acid is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C .Scientific Research Applications
Crystallographic Insights
The molecular structure of compounds related to 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has been extensively studied for understanding polymorphism and hydrogen bonding patterns. For instance, Zhang et al. (2007) explored a second polymorph of a closely related compound, revealing how molecules are linked by hydrogen bonds to form layers in the crystal structure (Zhang et al., 2007). Such studies contribute to our understanding of crystal engineering and material science applications.
Pharmacological Properties
While specific requests to exclude drug-related information have been noted, it's worth mentioning that the broader family of tetrahydropyrimidine derivatives has been investigated for various pharmacological properties. Research has focused on synthesizing and evaluating derivatives for potential antimicrobial and anticancer activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Sharma et al., 2012).
Supramolecular Chemistry
Compounds bearing the tetrahydropyrimidine moiety have been explored for their ability to form supramolecular assemblies through hydrogen bonding. For example, Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-crowns, form complex 2D and 3D networks. These findings underscore the potential of such compounds in creating novel materials with specific physical and chemical properties (Fonari et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(15)8(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYENZUTWHDQEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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